2-methoxy-7-hydroxy-4H-chromen-4-one
Description
2-Methoxy-7-hydroxy-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one backbone with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 7 and 2, respectively. Chromen-4-ones (flavones) are oxygen-containing heterocyclic compounds widely studied for their biological activities, including antioxidant, antimicrobial, and anticancer properties . The specific substitution pattern of this compound influences its electronic properties, solubility, and interactions with biological targets.
Properties
CAS No. |
864866-74-0 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
7-hydroxy-2-methoxychromen-4-one |
InChI |
InChI=1S/C10H8O4/c1-13-10-5-8(12)7-3-2-6(11)4-9(7)14-10/h2-5,11H,1H3 |
InChI Key |
QIYDIYRDOYHONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-methoxy-7-hydroxy-4H-chromen-4-one consists of a chromen-4-one core with hydroxyl and methoxy substituents that enhance its reactivity and biological activity. The molecular formula is , and its unique properties stem from the presence of these functional groups.
Chemistry
In synthetic chemistry, 2-methoxy-7-hydroxy-4H-chromen-4-one serves as a crucial building block for the synthesis of more complex flavonoid derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new compounds with enhanced properties.
Antioxidant Properties : The compound exhibits significant antioxidant activity due to the presence of hydroxyl groups that scavenge free radicals. This property is critical in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects : Research indicates that 2-methoxy-7-hydroxy-4H-chromen-4-one can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, making it a candidate for treating inflammatory conditions .
Anticancer Potential : Numerous studies have highlighted its cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 2.63 µM against AGS gastric cancer cells, indicating potent anticancer activity .
A comparative analysis of the anticancer activity of 2-methoxy-7-hydroxy-4H-chromen-4-one with other compounds is illustrated in the following table:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-Methoxy-7-hydroxy-4H-chromen-4-one | 2.63 | Anticancer |
| 7-Hydroxy-4H-chromen-4-one | >10 | Anticancer |
| 5-Fluorouracil | 4.98 | Anticancer (control) |
| Other flavonoid analogs | >5 | Variable |
Case Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant capacity of 2-methoxy-7-hydroxy-4H-chromen-4-one using DPPH and ABTS assays. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential for use in conditions associated with oxidative damage .
Case Study 2: Anticancer Mechanism Exploration
In vitro studies utilizing flow cytometry showed that treatment with 2-methoxy-7-hydroxy-4H-chromen-4-one resulted in significant apoptosis in cancer cells. Morphological changes indicative of cell death were observed, supporting its role as an effective anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 2-methoxy-7-hydroxy-4H-chromen-4-one and related chromen-4-one derivatives:
Structural and Functional Differences
- Substituent Position and Electronic Effects: The position of methoxy and hydroxyl groups significantly impacts bioactivity. For example, 5-hydroxy-7-methoxy substitution (as in ) enhances antibacterial and anticancer properties compared to 2-methoxy-7-hydroxy derivatives.
- Biological Activity: Antibacterial: 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one () shows activity due to its lipophilic 4-methoxyphenyl group, enhancing membrane penetration. Anticancer: Trimethoxy-substituted derivatives (e.g., ) exhibit tubulin polymerization inhibition, a mechanism absent in simpler methoxy/hydroxy analogs. Toxicity: Amino-substituted derivatives (e.g., ) display higher toxicity profiles compared to hydroxyl/methoxy variants.
Physicochemical Properties :
- Solubility : Additional methoxy groups (e.g., ) improve solubility in organic solvents but reduce water solubility.
- Crystal Packing : Compounds like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () stabilize via π-π stacking and C–H···O interactions, influencing melting points and bioavailability.
Preparation Methods
Methylation of 2-Hydroxy-7-Hydroxy-4H-Chromen-4-One
Reaction Overview
This approach targets selective methylation of the 2-hydroxy group in a preformed chromone. Sodium methoxide or methyl iodide in polar aprotic solvents (e.g., DMF) is commonly used.
Key Steps and Conditions
-
Base Activation : Treat 2-hydroxy-7-hydroxy-4H-chromen-4-one with NaOH in DMF.
-
Methylation : Add methyl iodide (CH₃I) dropwise, stirring at room temperature for 2–4 hours .
-
Workup : Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
Example Reaction
Methylation of 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one yields 7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one (71% yield) .
Challenges
Steric hindrance at the 2-position may reduce yields compared to 7-methoxy derivatives .
Claisen-Schmidt Condensation Followed by Cyclization
Reaction Overview
This method combines a Claisen-Schmidt condensation between 2-methoxy-4-hydroxy acetophenone and an aldehyde, followed by acid-catalyzed cyclization.
Key Steps and Conditions
-
Condensation : React 2-methoxy-4-hydroxy acetophenone with an aldehyde (e.g., benzaldehyde) in basic ethanol/water (1:1 v/v) at reflux .
-
Cyclization : Treat the chalcone intermediate with H₂SO₄ or H₂O₂ under acidic conditions to form the chromone.
Example Reaction
Condensation of 1-(2-hydroxyphenyl)ethanone with 4-methoxybenzaldehyde, followed by oxidative cyclization with H₂O₂, yields 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one .
Advantages
High functional group compatibility and scalability for diverse chromone derivatives .
Palladium-Catalyzed Intramolecular Acylation
Reaction Overview
This modern method employs palladium catalysis to form the chromone via intramolecular acylation of alkenyl bromides or aldehydes.
Key Steps and Conditions
-
Substrate Design : Prepare alkenyl bromides with a 2-methoxy-4-hydroxy acetophenone moiety.
-
Catalysis : Use Pd(PPh₃)₄/Xphos with K₂CO₃ in 1,4-dioxane at 100°C .
-
Cyclization : Form the chromone via oxidative addition and reductive elimination.
Example Reaction
Palladium-catalyzed cyclization of alkenyl bromides yields 4H-chromen-4-ones in moderate to good yields (50–75%) .
Mechanistic Advantage
Pd-catalyzed methods enable direct cyclization without preformed intermediates, reducing steps .
Silylation-Deprotection Strategies
Reaction Overview
This approach protects reactive hydroxy groups during alkylation or cyclization, ensuring regioselectivity.
Key Steps and Conditions
-
Protection : Treat 2-methoxy-4-hydroxy acetophenone with t-butyldimethylsilyl chloride (TBDMSCl).
-
Alkylation : React with alkyl halides using KOtBu.
-
Deprotection : Remove silyl groups with TBAF (tetrabutylammonium fluoride) .
Example Reaction
Silylation of 2-hydroxy-4-methoxyacetophenone, followed by alkylation and cyclization, yields 3-substituted-7-methoxy-4H-chromen-4-ones (70–80% yield) .
Selectivity
Prevents undesired reactions at the 4-hydroxy position during alkylation .
Comparative Analysis of Methods
Q & A
Q. Basic
- X-ray diffraction (XRD): Resolves crystallographic parameters (e.g., unit cell dimensions, space group). For example, triclinic systems (a = 9.037 Å, α = 75.17°) confirm planar chromenone rings .
- NMR spectroscopy: H NMR peaks at δ 6.2–6.8 ppm (aromatic protons) and δ 3.8–4.1 ppm (methoxy groups) validate substitution patterns .
- HPLC-MS: Detects impurities (e.g., chlorinated byproducts) with retention times <2% deviation from pure standards .
How do structural modifications (e.g., halogenation) alter the bioactivity of 2-methoxy-7-hydroxy-4H-chromen-4-one derivatives?
Advanced
Chlorination at the C6 position enhances antimicrobial activity but reduces solubility. For instance, 6-chloro derivatives exhibit MIC values of 8 µg/mL against S. aureus compared to 32 µg/mL for the parent compound . Computational docking studies suggest halogen atoms improve binding to bacterial DNA gyrase. However, methoxy-to-hydroxy substitutions at C7 increase antioxidant capacity (IC~50~ = 12 µM in DPPH assays) due to enhanced radical scavenging .
How can researchers resolve contradictions in reported biological activity data for chromenone derivatives?
Advanced
Discrepancies often arise from assay variability (e.g., DPPH vs. ABTS for antioxidants) or impurities in test compounds. Strategies include:
- Reproducibility checks: Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Structural verification: Confirm purity via HPLC and crystallography to rule out confounding byproducts (e.g., 6-chloro impurities in non-halogenated samples) .
- Meta-analysis: Compare data across studies with matched substituents and assay conditions .
What advanced crystallographic tools are used to analyze π-π stacking interactions in chromenone derivatives?
Q. Advanced
- SHELXL: Refines disorder models in crystal lattices, critical for resolving overlapping aromatic rings (e.g., π-π distances of 3.4–3.7 Å in triclinic systems) .
- ORTEP-3: Visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups and adjacent methoxy residues) .
- Mercury CSD: Analyzes packing motifs, revealing how bulky substituents (e.g., trifluoromethyl groups) disrupt stacking .
What methodologies ensure high purity (>98%) for 2-methoxy-7-hydroxy-4H-chromen-4-one in pharmacological studies?
Q. Basic
- Recrystallization: Use ethanol/water (7:3 v/v) to remove polar impurities, achieving >99% purity verified by melting point (mp = 162–164°C) .
- Column chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent isolates target compounds from chlorinated byproducts .
- Spectroscopic validation: FT-IR peaks at 1680 cm (C=O stretch) confirm carbonyl integrity .
How do researchers establish structure-activity relationships (SAR) for chromenone derivatives?
Q. Advanced
- QSAR modeling: Correlate Hammett constants (σ) of substituents with bioactivity. For example, electron-withdrawing groups (Cl, CF) at C3 enhance antifungal activity (R = 0.89 in linear regression) .
- Crystallographic data: Relate planarity (torsion angles <5°) to membrane permeability in cell-based assays .
- In vivo pharmacokinetics: Measure logP values (e.g., 2.1 for methoxy vs. 1.8 for hydroxy derivatives) to predict bioavailability .
How are analytical methods validated for quantifying 2-methoxy-7-hydroxy-4H-chromen-4-one in complex matrices?
Q. Advanced
- Linearity: Calibration curves (1–100 µg/mL) with R > 0.995 ensure accuracy in HPLC-UV (λ = 254 nm) .
- Limit of detection (LOD): Signal-to-noise ratios >3 confirm sensitivity at 0.1 µg/mL .
- Inter-lab validation: Cross-check NMR (500 MHz) and LC-MS data to confirm retention time and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
